molecular formula C18H14BrN5OS B15098384 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine

2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine

Cat. No.: B15098384
M. Wt: 428.3 g/mol
InChI Key: DFUAAHYAZMFIFW-UHFFFAOYSA-N
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Description

2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine is a synthetic small molecule featuring a complex heterocyclic architecture, designed for research applications. The compound is built around a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological properties . This core is further functionalized with a pyrazine ring and substituted with a 4-bromobenzylthioether and a furfuryl group, contributing to its potential as a valuable building block in drug discovery. The presence of the 1,2,4-triazole moiety is significant, as this class of compounds is associated with a wide range of pharmacological activities in scientific literature. Published studies on structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives have reported various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects . The specific substitution pattern on this compound suggests it may be of interest for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. Researchers can utilize this molecule as a key intermediate in organic synthesis or as a candidate for high-throughput screening against biological targets. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in accordance with laboratory safety protocols.

Properties

Molecular Formula

C18H14BrN5OS

Molecular Weight

428.3 g/mol

IUPAC Name

2-[5-[(4-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C18H14BrN5OS/c19-14-5-3-13(4-6-14)12-26-18-23-22-17(16-10-20-7-8-21-16)24(18)11-15-2-1-9-25-15/h1-10H,11-12H2

InChI Key

DFUAAHYAZMFIFW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine typically involves multi-step organic reactions. One common route includes:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Attachment of the furan-2-ylmethyl group: This step involves the alkylation of the triazole ring using a furan-2-ylmethyl halide in the presence of a base.

    Introduction of the 4-bromophenylmethylsulfanyl group: This can be done by reacting the intermediate with 4-bromobenzyl chloride and a thiol under basic conditions.

    Formation of the pyrazine ring: The final step involves cyclization with a suitable diamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the 4-bromophenylmethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, and anticancer activities.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, potentially leading to new insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Material Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or conductive polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Substituents Key Features Biological Activity Synthesis Yield Reference
Target Compound 3-Pyrazine, 4-(Furan-2-ylmethyl), 5-(4-Bromophenylmethylsulfanyl) Balanced lipophilicity and electronic diversity Not explicitly reported (N/A) N/A
N-(4-Bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Acetamide, 4-(Furan-2-ylmethyl), 5-(Furan-2-yl) Acetamide group enhances solubility Antifungal (inferred from analogues) 57% (post-reduction)
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone 3-Ethanone, 4-Pyridinyl, 5-(4-Bromophenyl) Ketone group facilitates derivatization AChE inhibition (hypothesized) 75–82% (triazole-thione synthesis)
5-(2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)indolin-2-one 3-Indolin-2-one, 4-Phenyl, 5-(Furan-2-yl) Indole moiety for kinase targeting OGT inhibition (IC₅₀ ~10 µM) 9–28% (low-yield coupling)
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 3-Ethanol, 4-Phenyl, 5-(4-Bromophenyl) Secondary alcohol for hydrogen bonding Antibacterial (moderate activity) 57% (NaBH₄ reduction)

Physicochemical Properties

  • LogP : The target compound’s LogP is estimated to be ~3.5 (furan and bromophenyl groups increase lipophilicity), compared to ~2.8 for acetamide derivatives .
  • Thermal Stability : Triazole-thiones with morpholine/piperazine substituents (e.g., 19a–21a ) exhibit higher melting points (>200°C) due to hydrogen-bonding networks .

Biological Activity

The compound 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine is a complex organic molecule that belongs to the class of triazole derivatives. Its structural features include a pyrazine core, a triazole moiety, and various substituents such as a bromophenyl group and a furan unit. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrN4OSC_{14}H_{13}BrN_{4}OS, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these atoms enhances its reactivity and biological properties.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various microorganisms. For instance:

CompoundActivityReference
1-(4-bromophenyl)-3-methyl-thio-pyrazoleAntimicrobial
5-(bromophenyl)-1H-pyrazoleAnticancer

The incorporation of the methylsulfanyl group in the structure is believed to enhance its interaction with microbial targets, leading to improved efficacy.

Anticancer Properties

Research indicates that triazole derivatives can inhibit the growth of cancer cell lines. For example, related compounds have demonstrated cytotoxicity against various cancer types. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation.

A notable study highlighted that derivatives with similar structures showed promising results against human breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-76.2
Compound BT47D27.3

These findings suggest that this compound may possess similar anticancer properties.

Antifungal Activity

The antifungal potential of triazole compounds is also significant. Studies have reported that mercapto-substituted triazoles exhibit comparable antifungal activities against various fungal strains. This suggests that the compound might be effective against fungal infections as well.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in microbial metabolism or cancer cell survival.
  • Binding Affinity : Interaction studies using molecular docking techniques can elucidate its binding affinity to specific biological targets such as proteins or receptors.
  • Structural Modifications : Altering substituents at various positions on the triazole ring can lead to derivatives with enhanced biological activity.

Case Studies and Research Findings

Recent literature has focused on synthesizing and evaluating the biological activities of triazole derivatives. One study reviewed a series of mercapto-substituted triazoles and their potential as chemotherapeutic agents against cancer:

"Mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer" .

This underscores the relevance of structural features in determining biological efficacy.

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